molecular formula C21H21NO4 B3623703 N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B3623703
M. Wt: 351.4 g/mol
InChI Key: KWWIHAUYKBXPMJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is an organic compound that belongs to the class of acetamides. It features a complex structure with a chromenone moiety, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic properties and unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylaniline and 4-ethyl-2-oxo-2H-chromen-7-ol.

    Formation of Intermediate: The chromenone derivative is first converted into its corresponding chloroacetate by reacting with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The intermediate is then coupled with 3,5-dimethylaniline under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the chromenone ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-6-yl)oxy]acetamide

Comparison:

  • Structural Differences: Variations in the position and type of substituents on the chromenone ring.
  • Unique Properties: N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
  • Biological Activity: Differences in biological activity can arise from slight structural changes, affecting the compound’s efficacy and specificity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-4-15-10-21(24)26-19-11-17(5-6-18(15)19)25-12-20(23)22-16-8-13(2)7-14(3)9-16/h5-11H,4,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWIHAUYKBXPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 2
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N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 3
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N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 4
N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 6
N-(3,5-dimethylphenyl)-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

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